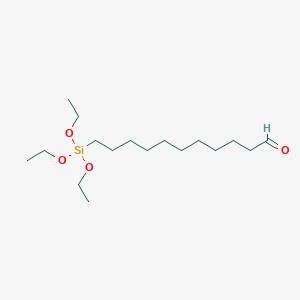

11-Triethoxysilylundecanal

Description

Significance of Bifunctional Organosilanes in Materials Science and Bio-Interfacial Chemistry

Bifunctional organosilanes are a class of hybrid chemical compounds that possess two different types of reactive functional groups within the same molecule. researchgate.net Typically represented by the general formula Y-R-SiX₃, they consist of an inorganic-reactive group (SiX₃, where X is a hydrolyzable group like an alkoxy group) and an organofunctional group (Y) separated by an alkyl spacer (R). nih.govsemanticscholar.org

The significance of these molecules lies in their ability to act as molecular "bridges" or coupling agents, forming stable chemical links between inorganic and organic materials. semanticscholar.orgspecialchem.com The hydrolyzable silane (B1218182) end reacts with inorganic substrates such as glass, metals, and silica (B1680970), forming durable siloxane bonds (Si-O-Si). researchgate.netnih.gov Simultaneously, the organofunctional group can react and bond with organic polymers or biomolecules. nih.gov This dual reactivity is crucial in materials science for the fabrication of composite materials, where organosilanes enhance adhesion between an inorganic filler and a polymer matrix, thereby improving the material's mechanical strength and thermal stability. specialchem.com

In the realm of bio-interfacial chemistry, bifunctional organosilanes are indispensable for the surface modification of materials used in biosensors, bioanalytical devices, and medical implants. They enable the covalent immobilization of biomolecules, such as enzymes, antibodies, and DNA, onto inorganic surfaces, which is a critical step in the development of highly sensitive and specific diagnostic tools. researchgate.netresearchgate.net

Overview of 11-Triethoxysilylundecanal as a Heterobifunctional Coupling Agent

This compound is a prime example of a heterobifunctional coupling agent, possessing two distinct reactive groups that enable it to link different types of materials. Its structure consists of a triethoxysilyl group at one end of a long eleven-carbon alkyl chain and a terminal aldehyde group at the other.

The triethoxysilyl group (-Si(OCH₂CH₃)₃) serves as the inorganic-reactive anchor. In the presence of water, it undergoes hydrolysis to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like silica or metal oxides, or with other silanol groups, to form a stable, cross-linked siloxane network. researchgate.netnih.gov

The aldehyde group (-CHO) at the terminus of the alkyl chain provides the organic-reactive site. This group is particularly useful for bioconjugation as it can readily react with primary amine groups found in proteins and amine-modified oligonucleotides to form a Schiff base. researchgate.net This imine linkage can be subsequently reduced to a stable secondary amine bond, ensuring the robust attachment of the biomolecule to the surface. researchgate.net

The long undecyl (C₁₁) spacer provides a flexible and stable linker arm, which is thought to enhance the accessibility of the terminal aldehyde group for reaction and minimize steric hindrance. This combination of a robust anchoring group, a specific reactive handle, and a long spacer makes this compound a highly effective coupling agent for creating well-defined and functional organic-inorganic interfaces.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₆O₄Si |

| Molecular Weight | 332.56 g/mol nih.gov |

| Appearance | Clear Liquid cymitquimica.com |

| Density | 0.920–0.930 g/cm³ |

| Boiling Point | 150–155°C (at 0.5 mmHg) |

| Refractive Index | 1.4343 (at 20°C) |

Historical Context and Evolution of Aldehyde-Functionalized Silanes in Academic Inquiry

The use of organosilanes as adhesion promoters dates back more than half a century, with initial research focusing on compounds with organofunctional groups like methacrylate (B99206) and epoxy for applications in polymer composites. nih.govsemanticscholar.org The exploration of silanes with functionalities tailored for biological applications represents a more recent, yet significant, evolution in the field.

The development of aldehyde-functionalized silanes was a pivotal advancement, providing chemists with a powerful tool for bioconjugation. The well-established reactivity of aldehydes toward amines offered a direct and efficient method for immobilizing proteins, peptides, and other amine-bearing biomolecules onto surfaces. researchgate.netresearchgate.net This was an improvement over other methods that might require multi-step activation or the use of cross-linking agents. researchgate.net

Early methods for preparing aldehyde-functionalized surfaces involved multiple steps, such as the ozonolysis of surface-bound allyl silanes to generate the desired aldehyde group. researchgate.net Academic inquiry has since driven the synthesis of new aldehyde-functionalized silane molecules, like this compound, which can be prepared through the hydrosilylation of 10-undecenal (B94395) with triethoxysilane (B36694). More recent academic investigations have focused on developing novel catalytic processes for both the synthesis and reaction of functionalized silanes, including the in-situ generation of highly reactive α-silyl aldehydes, which were previously difficult to access. nih.govmdpi.com This ongoing research continues to expand the synthetic toolbox available to materials scientists and biochemists, enabling the creation of increasingly complex and functional surfaces.

Properties

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 11 Triethoxysilylundecanal

Hydrosilylation Approaches

Hydrosilylation stands as the most significant and widely utilized method for synthesizing organosilicon compounds, including 11-Triethoxysilylundecanal. researchgate.net This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. researchgate.net

The most common and well-documented synthesis of this compound involves the hydrosilylation of a precursor, 10-undecenal (B94395), with triethoxysilane (B36694). google.com This reaction follows an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of the alkene's double bond. researchgate.net This regioselectivity is a key feature of many transition-metal-catalyzed hydrosilylation reactions. epfl.ch

For industrial applications, hydrosilylation reactions almost exclusively employ noble-metal catalysts, with platinum-based systems being the most prominent. researchgate.net Among these, Karstedt's catalyst, an organoplatinum compound derived from divinyl-containing disiloxane, is widely used due to its high activity and effectiveness in promoting rapid curing at low temperatures. researchgate.netwikipedia.orgmatthey.com It is a coordination complex generally assumed to be a mixture of related Pt(0) alkene complexes. wikipedia.org This catalyst is typically used in very low concentrations, often in the range of 5 to 100 parts per million (ppm). heraeus-precious-metals.com The use of such catalysts is crucial as the hydrosilylation of alkenes, while thermodynamically favorable, does not proceed without a catalyst. wikipedia.org

| Catalyst System | Description |

| Platinum-Based Catalysts | The most common type for industrial hydrosilylation. researchgate.net |

| Karstedt's Catalyst | A highly active platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. google.comwikipedia.org It is known for its high stability and ability to promote quick, low-temperature curing. matthey.com |

The efficiency and yield of the hydrosilylation reaction are highly dependent on the optimization of several key parameters. These include the reaction temperature, the choice of solvent, and the duration of the reaction. For the synthesis of this compound via hydrosilylation of 10-undecenal, specific conditions have been identified to maximize yield, which can exceed 85%. The reaction is often exothermic, and temperature control is crucial. google.com Recent advancements have explored the use of continuous flow microreactor systems to intensify the reaction, allowing for better control and potentially increased conversion rates. rsc.org

| Parameter | Optimized Value/Condition |

| Temperature | 60–90 °C google.com |

| Solvent | Toluene (B28343) or ethanol (B145695) |

| Reaction Time | 12–24 hours |

| Catalyst Concentration | 5–10 ppm of Platinum |

The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. researchgate.net This model proposes a catalytic cycle that involves:

Oxidative addition of the Si-H bond of the silane (B1218182) to the platinum(0) catalyst.

Coordination of the alkene (10-undecenal) to the resulting platinum(II) complex.

Insertion of the alkene into the platinum-hydrogen bond (or platinum-silicon bond).

Reductive elimination of the final product, this compound, which regenerates the platinum(0) catalyst, allowing the cycle to continue.

While the Chalk-Harrod mechanism is a foundational model, the exact mechanism for heterogeneous hydrosilylation is still not fully understood. researchgate.net

Anti-Markovnikov Addition of Triethoxysilane to Undecenal Precursors

Alternative Synthetic Routes

While hydrosilylation is the dominant method, alternative synthetic pathways to this compound exist, offering different advantages, such as avoiding costly platinum catalysts.

An alternative route involves a nucleophilic substitution reaction. This method utilizes an 11-halogenated undecanal (B90771) derivative, such as 11-bromoundecanal (B8221006), which reacts with triethoxysilane. In this type of reaction, an electron-rich species (the nucleophile) replaces a functional group on an electron-deficient molecule. encyclopedia.pub The reaction is typically facilitated by a base in a suitable solvent. This approach can be more cost-effective for large-scale production due to the avoidance of precious metal catalysts. However, it generally results in lower yields compared to hydrosilylation, typically around 70%.

| Reactants & Conditions | Description |

| Substrate | 11-Bromoundecanal (1 equivalent) |

| Nucleophile/Reagent | Triethoxysilane (1.2 equivalents) |

| Base | Potassium carbonate (2 equivalents) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Duration | 48 hours |

Nucleophilic Substitution Reactions Involving Halogenated Undecanal Derivatives

Base-Mediated Transformations

A significant route for synthesizing this compound involves a base-mediated nucleophilic substitution. This method utilizes 11-bromoundecanal and triethoxysilane as reactants. The reaction is facilitated by a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). Typically, the reaction mixture, containing one equivalent of 11-bromoundecanal, 1.2 equivalents of triethoxysilane, and 2 equivalents of potassium carbonate, is heated to 100°C for approximately 48 hours. Following the reaction, the crude product is extracted using a solvent like diethyl ether and washed with brine to isolate the desired compound. This process can achieve a yield of around 70%.

Catalyst-Free Methodologies and Scalability Considerations

The base-mediated transformation described above is a prime example of a methodology that avoids the use of expensive platinum catalysts, which are common in other synthetic routes like hydrosilylation. This makes the nucleophilic substitution pathway a more cost-effective option, particularly for large-scale production.

However, when considering scalability, a comparison of different synthetic methods is crucial. Hydrosilylation of 10-undecenal, while reliant on high-cost platinum catalysts, boasts higher yields of 85-90% and is considered suitable for industrial-scale production. In contrast, the base-mediated nucleophilic substitution, with yields of 65-70%, is often better suited for laboratory-scale synthesis where cost-effectiveness might be prioritized over maximum yield. Oxidative coupling methods offer moderate scalability. Therefore, the choice of synthetic route often depends on a balance between yield, cost, and the desired scale of production.

Comparative Analysis of Synthetic Routes for this compound

| Synthetic Method | Typical Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Hydrosilylation | 85–90 | High | Industrial |

| Nucleophilic Substitution | 65–70 | Low | Laboratory |

| Oxidative Coupling | 50–60 | Moderate | Niche |

This table provides a comparative overview of the primary synthetic routes to this compound, highlighting key performance and economic indicators.

Oxidative Coupling Strategies from Hydroxyundecanal Precursors

An alternative, though less common, approach to synthesizing this compound is through the oxidative coupling of 11-hydroxyundecanal with triethoxysilane. This method is particularly advantageous as it avoids the use of halogenated intermediates.

Role of Oxidizing Agents (e.g., Iodine)

In this oxidative coupling reaction, iodine serves as the oxidizing agent. The reaction is typically optimized with a 5 mol% concentration of iodine. This iodine-mediated process facilitates the coupling of the hydroxyundecanal precursor with triethoxysilane under mild conditions, such as a reaction temperature of 25°C in a tetrahydrofuran (B95107) (THF) solvent. While this method offers the benefit of avoiding halogenated compounds, the yields are generally in the range of 50–60%.

Spectroscopic Verification of Functional Groups (e.g., Aldehyde, Siloxane)

Following synthesis, spectroscopic analysis is essential to confirm the structure of the product. Infrared (IR) spectroscopy is a key technique used to verify the presence of the critical functional groups in this compound. The presence of the aldehyde group is confirmed by a characteristic carbonyl (C=O) stretch, which appears at approximately 1720 cm⁻¹. Additionally, the formation of the siloxane linkage is verified by a distinctive Si-O-C stretch observed around 1080 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) can also be used, which typically shows a molecular ion peak at an m/z of 332.56, corresponding to the molecular weight of the compound.

Spectroscopic Data for this compound

| Functional Group | Spectroscopic Technique | Characteristic Peak/Signal |

|---|---|---|

| Aldehyde (C=O) | Infrared (IR) Spectroscopy | ~1720 cm⁻¹ |

| Siloxane (Si-O-C) | Infrared (IR) Spectroscopy | ~1080 cm⁻¹ |

| Molecular Ion | Gas Chromatography-Mass Spectrometry (GC-MS) | m/z 332.56 |

This table summarizes key spectroscopic data used for the verification of this compound's functional groups.

Reactivity and Reaction Mechanisms of 11 Triethoxysilylundecanal

Aldehyde Group Chemistry and Derivatives

The terminal aldehyde group is a key reactive site in 11-triethoxysilylundecanal, enabling a variety of chemical transformations.

Nucleophilic Addition Reactions (e.g., Schiff Base Formation with Primary Amines)

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org A prominent example of this reactivity is the condensation reaction with primary amines to form Schiff bases (imines). wjpsonline.comdergipark.org.tr This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the Schiff base. dergipark.org.tr This specific reactivity is crucial for applications such as the immobilization of biomolecules, like enzymes and antibodies, onto surfaces. The formation of a stable imine linkage allows for the covalent attachment of proteins to materials functionalized with this compound. mdpi.com

The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. gauthmath.com

Table 1: Nucleophilic Addition Reaction of this compound

| Reactant | Product | Bond Formed | Application |

| Primary Amine | Schiff Base (Imine) | C=N | Biomolecule immobilization |

Susceptibility to Oxidation and Strategies for Stability Enhancement

The aldehyde group in this compound is prone to oxidation, which converts it into a carboxylic acid. This transformation can be achieved using common oxidizing agents like potassium permanganate. This susceptibility to oxidation necessitates storing the compound under inert conditions to maintain its integrity. However, the long alkyl chain in this compound helps to mitigate moisture sensitivity when compared to shorter-chain silanes.

Strategies to enhance stability often involve controlling the storage environment, such as using an inert atmosphere to prevent contact with atmospheric oxygen.

Derivatization Pathways for Tailored Reactivity

The aldehyde functionality serves as a versatile handle for a variety of derivatization reactions to tailor the reactivity of the molecule. Beyond Schiff base formation, the aldehyde can undergo reduction to a primary alcohol using reducing agents like sodium borohydride. This conversion to an alcohol opens up different conjugation chemistries.

Furthermore, the aldehyde group can be protected, for instance, by forming an acetal (B89532). The ethylene (B1197577) glycol acetal of this compound is a known derivative, which can be used to mask the aldehyde's reactivity during other chemical modifications and later deprotected to regenerate the aldehyde. scribd.com This allows for sequential and controlled chemical transformations.

Triethoxysilyl Moiety Hydrolysis and Condensation

The triethoxysilyl group at the other end of the molecule provides the mechanism for anchoring this compound to inorganic substrates. cymitquimica.com

Formation of Silanol (B1196071) Groups and Subsequent Siloxane Network Formation

The triethoxysilyl group undergoes hydrolysis in the presence of water, where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming reactive silanol (Si-OH) intermediates. wikipedia.orgthenanoholdings.com This hydrolysis can be catalyzed by acid or base. gelest.com These silanols are generally unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si). wikipedia.orgresearchgate.net This condensation process results in the formation of oligomeric or polymeric siloxane networks. thenanoholdings.com

Hydrolysis: R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH

Condensation: 2R-Si(OH)3 → (HO)2(R)Si-O-Si(R)(OH)2 + H2O

This process continues to form a cross-linked siloxane network.

Mechanisms of Covalent Bonding to Hydroxylated Surfaces

The silanol groups formed during hydrolysis are key to the covalent attachment of this compound to hydroxylated surfaces, such as silica (B1680970), glass, and metal oxides. myskinrecipes.comthenanoholdings.com The surface of these materials typically possesses hydroxyl groups (-OH). thenanoholdings.com The silanols on the hydrolyzed this compound molecule can form hydrogen bonds with the surface hydroxyls. thenanoholdings.com Subsequently, during a drying or curing step, a condensation reaction occurs, leading to the formation of strong, covalent siloxane bonds between the silicon atom of the silane (B1218182) and the oxygen atom of the substrate surface, with the elimination of water. thenanoholdings.com

This covalent linkage ensures a durable and stable functionalization of the surface. The process can result in the formation of a self-assembled monolayer (SAM) on the substrate. researchgate.netresearchgate.net The quality and thickness of this layer can be controlled by deposition conditions, such as using vapor phase deposition. researchgate.netresearchgate.net

Influence of Environmental Factors on Hydrolysis Kinetics

The rate at which the triethoxysilyl group of this compound hydrolyzes is significantly influenced by several environmental factors, most notably pH, water concentration, and the presence of catalysts.

pH: The hydrolysis of alkoxysilanes, including this compound, is catalyzed by both acids and bases. gelest.combohrium.com Generally, the hydrolysis rate is at its minimum around a neutral pH of 7 and increases under both acidic and alkaline conditions. gelest.comresearchgate.net Acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. gelest.com Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. gelest.com In alkaline conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

Water Concentration: The presence of water is essential for hydrolysis to occur. gelest.com The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane is 1.5 moles of water per mole of silane. nih.gov Increasing the water concentration can initially increase the rate of hydrolysis. nih.gov However, an excessive amount of water can lead to phase separation due to the low solubility of the organosilane, which may inhibit the reaction. nih.gov

Catalysts: The hydrolysis of alkoxysilanes is often slow and requires a catalyst to proceed at a practical rate. bohrium.combohrium.com Both acids and bases act as catalysts. gelest.com The choice of catalyst can also influence the subsequent condensation reactions of the resulting silanol groups. gelest.com For instance, mild acids like acetic acid can be used to accelerate silanol condensation.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. bohrium.combohrium.com However, elevated temperatures can also promote other reactions, so it must be carefully controlled. gelest.com

Solvent: The choice of solvent can also affect the hydrolysis kinetics. Aprotic solvents, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), can slow down the hydrolysis process. The solubility of the silane in the reaction medium is also a critical factor. cymitquimica.comnih.gov

Influence of Environmental Factors on Hydrolysis Kinetics of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Minimum at neutral pH (~7), increases in acidic and basic conditions. gelest.comresearchgate.net | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH-. gelest.comnih.gov |

| Water Concentration | Increases with water concentration up to a certain point. nih.gov | Water is a necessary reactant for hydrolysis. gelest.com |

| Catalysts | Acids and bases significantly increase the reaction rate. gelest.combohrium.com | Catalysts lower the activation energy of the reaction. bohrium.com |

| Temperature | Increases with temperature. bohrium.combohrium.com | Provides the necessary activation energy for the reaction. |

| Solvent | Aprotic solvents can slow hydrolysis. | Affects the solubility and interaction of reactants. nih.gov |

Dual-Functionality Coupling Mechanisms

The key to this compound's utility lies in its ability to act as a molecular bridge, connecting dissimilar materials through its two distinct reactive ends. This dual functionality is exploited in various applications, from composite materials to biosensors. umn.edu

Interfacial Covalent Linkages Between Organic and Inorganic Substrates

This compound excels at creating strong, durable covalent bonds at the interface between organic and inorganic materials. thenanoholdings.com The process generally involves a two-step mechanism:

Reaction with the Inorganic Substrate: The triethoxysilyl end of the molecule first undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). cymitquimica.com These silanol groups then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides. thenanoholdings.com This condensation reaction forms stable siloxane bonds (Si-O-Substrate), effectively anchoring the undecanal (B90771) chain to the inorganic surface. thenanoholdings.com

Reaction with the Organic Moiety: The aldehyde group at the other end of the now-tethered molecule is available to react with organic molecules. A common and important reaction is the formation of a Schiff base with primary amines. This allows for the covalent attachment of a wide range of organic and biological molecules, such as polymers, enzymes, and antibodies, to the functionalized inorganic surface. nih.gov

This ability to form a molecular bridge is crucial in applications like biosensors, where proteins need to be immobilized on a solid support, and in enhancing the adhesion of coatings to various substrates. cymitquimica.com

Crosslinking Phenomena in Polymeric and Composite Systems

In addition to surface modification, this compound can act as a crosslinking agent within polymeric and composite systems. scribd.com Crosslinking involves the formation of chemical bonds between polymer chains, leading to a more rigid and stable three-dimensional network.

The mechanism for crosslinking is an extension of its dual-functionality. The triethoxysilyl groups can react with each other through hydrolysis and condensation to form a polysiloxane network. Simultaneously, the aldehyde groups can react with functional groups on polymer chains, such as amines, to covalently link the polymer to the siloxane network.

This crosslinking ability is particularly valuable in the fabrication of composite materials, where it can improve mechanical properties like strength and thermal stability by creating a strong interface between an inorganic filler and an organic polymer matrix. For example, it has been used to treat silicon nitride surfaces in the development of ion-selective electrodes. alfa-chemistry.com

Comparative Reactivity Studies with Other Organosilanes (e.g., Aminosilanes, Epoxysilanes)

The reactivity and applications of this compound are often compared with other common organosilanes, such as aminosilanes (e.g., (3-aminopropyl)triethoxysilane, APTES) and epoxysilanes (e.g., (3-glycidyloxypropyl)trimethoxysilane, GPTMS). The choice of silane depends on the specific functional groups required for a particular application.

This compound vs. Aminosilanes (APTES):

Reactivity: The aldehyde group of this compound reacts specifically with primary amines to form a Schiff base. APTES, on the other hand, presents a primary amine group. This amine is nucleophilic and can react with a variety of electrophilic groups, such as epoxides, isocyanates, and carboxylic acids.

Chain Length: The long C11 alkyl chain in this compound provides greater hydrophobicity and flexibility compared to the shorter C3 chain of APTES. This can lead to improved stability in aqueous environments.

This compound vs. Epoxysilanes (GPTMS):

Reactivity: The aldehyde group of this compound is primarily reactive towards amines. The epoxide ring of GPTMS is reactive towards a broader range of nucleophiles, including amines, alcohols, and thiols.

Selectivity: The aldehyde-amine reaction of this compound can offer more selective conjugation compared to the ring-opening reactions of epoxides, which can sometimes be less specific.

Comparative Reactivity of Organosilanes

| Organosilane | Functional Group | Primary Reactivity | Key Features |

| This compound | Aldehyde (-CHO) | Reacts with primary amines (Schiff base formation). | Long C11 chain provides hydrophobicity and flexibility. |

| Aminosilanes (e.g., APTES) | Amine (-NH2) | Reacts with electrophiles (e.g., epoxides, carboxylic acids). | Shorter alkyl chain. |

| Epoxysilanes (e.g., GPTMS) | Epoxide | Reacts with nucleophiles (e.g., amines, alcohols, thiols). | Broader reactivity profile than aldehydes. |

| Triethoxysilylbutyraldehyde (TESBA) | Aldehyde (-CHO) | Similar to this compound but with a shorter C4 chain. | Shorter chain leads to faster reaction kinetics but lower stability in aqueous environments. |

Surface Functionalization and Self Assembled Monolayers Sams Utilizing 11 Triethoxysilylundecanal

Preparation of Functionalized Substrates

The formation of a high-quality SAM is critically dependent on the preparation of the substrate. This process involves cleaning and activating the surface to ensure a high density of reactive sites for the silanization reaction, followed by a controlled deposition of the silane (B1218182) molecules.

The primary goal of pre-treatment is to remove organic contaminants and to generate surface hydroxyl (-OH) groups, which are the primary reaction sites for the triethoxysilyl head of the 11-Triethoxysilylundecanal. nih.govnih.gov The choice of method depends on the substrate material and the desired surface characteristics.

UV/Ozone Treatment : This is a dry-cleaning process that uses ultraviolet light to generate ozone and atomic oxygen. These highly reactive species effectively decompose organic contaminants on the surface. For materials like silicon nitride (Si3N4) and aluminum oxide (Al2O3), UV/Ozone exposure for periods of around 30 minutes is effective in both cleaning and introducing hydroxyl groups, thereby activating the surface for silanization. nih.govalfa-chemistry.com This method is considered milder than aggressive wet-chemical treatments.

Piranha Solution : A highly oxidizing mixture, typically of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), piranha solution is extremely effective at removing organic residues and hydroxylating surfaces. nih.govtandfonline.com Substrates are immersed in the solution, which chemically oxidizes contaminants and creates a hydrophilic, hydroxyl-rich surface ideal for silane deposition. mdpi.com While highly effective, extreme caution is necessary when handling piranha solution due to its corrosive and reactive nature. tandfonline.com

Basic Solutions : In some applications, basic solutions can be employed for surface activation. However, strongly acidic oxidizing media like piranha solution are more commonly cited for preparing silica-based materials for silanization. nih.gov

The following table summarizes common pre-treatment methods for activating oxide surfaces prior to silanization.

| Pre-Treatment Method | Mechanism | Typical Conditions | Key Advantages |

| UV/Ozone | Generates atomic oxygen and ozone, which oxidize organic contaminants and create surface -OH groups. alfa-chemistry.com | Exposure for 5-30 minutes under atmospheric pressure. nih.govalfa-chemistry.com | Dry process, relatively mild, low equipment cost. |

| Piranha Solution | A strong oxidizing agent (H₂SO₄/H₂O₂) that removes organic residues and hydroxylates the surface. nih.govmdpi.com | Immersion in a 3:1 or 7:3 H₂SO₄:H₂O₂ mixture for 20-45 minutes. nih.govtandfonline.com | Highly effective cleaning and hydroxylation. nih.govrsc.org |

| Basic Hydrolysis | Can be used to clean and prepare certain surfaces. | Varies depending on the substrate and specific basic solution used. | Less aggressive than piranha solution. |

Once the substrate is activated, the this compound monolayer is deposited. The method of deposition significantly influences the quality, order, and stability of the resulting SAM.

Vapor-Phase Deposition : In this method, the substrate is exposed to the vapor of this compound, often under controlled temperature and humidity. researchgate.net This technique can produce well-ordered, high-density monolayers with thicknesses corresponding to a single molecular layer (approximately 1.2 ± 0.1 nm for this compound). researchgate.netresearchgate.net Vapor-phase deposition is known to result in reproducible monolayers and can minimize the polymerization of silanes that sometimes occurs in solution. purdue.edunih.gov For instance, functionalizing silicon nitride surfaces has been achieved by placing activated substrates in a container with a small amount of the silane and heating it to promote vaporization and deposition. alfa-chemistry.com

Solution Immersion : This is a common wet-chemical method where the activated substrate is immersed in a dilute solution of this compound in an anhydrous organic solvent, such as toluene (B28343) or ethanol (B145695). nih.gov The triethoxysilyl groups hydrolyze in the presence of trace water on the substrate surface, forming reactive silanol (B1196071) groups that then condense with the surface hydroxyls to form stable siloxane (Si-O-Si) bonds. nih.gov The process is typically followed by rinsing to remove excess, non-covalently bonded molecules and a curing step (e.g., baking at 80-110°C) to promote further cross-linking and stabilize the monolayer. nih.govnih.gov

The eleven-carbon alkyl chain of this compound is a critical structural feature that dictates the physical properties of the SAM.

Hydrophobicity and Order : The length of the alkyl chain is directly related to the final properties of the monolayer. Longer alkyl chains, such as the C11 chain in this compound, lead to stronger van der Waals interactions between adjacent molecules. acs.org These intermolecular forces promote a higher degree of packing and crystalline order within the monolayer, resulting in a more densely packed and stable film. acs.orgnih.gov This dense packing also creates a more hydrophobic surface compared to surfaces modified with shorter-chain silanes. Research comparing silanes with different chain lengths shows that longer chains (C10 and greater) produce more hydrophobic surfaces and can lead to different crystalline phases in subsequently deposited organic films. nih.govacs.org

Flexibility : The long alkyl chain also imparts a degree of flexibility to the monolayer. This flexibility can be advantageous in applications where the surface may undergo mechanical stress or where immobilized biomolecules require a less rigid environment.

The table below contrasts the properties of SAMs based on alkyl chain length.

| Property | Short-Chain Silanes (e.g., C3) | Long-Chain Silanes (e.g., C11, C18) |

| Intermolecular Forces | Weaker van der Waals interactions. | Stronger van der Waals interactions, leading to higher order and packing density. acs.org |

| Hydrophobicity | Lower hydrophobicity, lower water contact angles. | Enhanced hydrophobicity, higher water contact angles. |

| Stability | Can be less stable, particularly in aqueous environments. | Generally more stable due to increased intermolecular forces. |

| Flexibility | Less flexible. | Increased flexibility conferred by the longer alkyl chain. |

Bioconjugation and Biomolecule Immobilization on this compound-Modified Surfaces

The aldehyde-terminated surface created by this compound SAMs serves as a platform for the covalent attachment of various biomolecules. This is particularly useful for applications in biosensors, diagnostic devices, and cell-surface interaction studies. The ability to form stable covalent bonds with biomolecules is a significant advantage over non-covalent immobilization methods, which can be less stable under physiological conditions.

The primary strategy for attaching amine-containing biomolecules to this compound-modified surfaces is through the formation of a Schiff base. This reaction occurs between the aldehyde group on the surface and a primary amine group present on the biomolecule, such as the lysine (B10760008) residues in proteins. researchgate.net

Schiff Base Formation: The reaction between the aldehyde and the amine forms an imine (Schiff base) linkage. However, this bond can be susceptible to hydrolysis in aqueous environments. researchgate.net

Reductive Amination: To create a more stable linkage, the Schiff base is often reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride. researchgate.net This two-step process, known as reductive amination, results in a stable, covalent bond between the surface and the biomolecule.

This method has been successfully used to immobilize a variety of biomolecules:

Enzymes: In one study, horseradish peroxidase (HRP) and glucose oxidase (GOX) were co-immobilized on a PDMS surface modified with this compound, leading to higher enzyme retention and activity compared to simple physical adsorption. mdpi.comresearchgate.net

Antibodies: Monoclonal antibodies have been covalently bonded to surfaces functionalized with this compound for the development of immunosensors, such as those for detecting tumor necrosis factor-alpha (TNF-α).

Lectins: The lectin wheat germ agglutinin (WGA) has been biofunctionalized onto polysilicon barcodes using this compound as a linker for the purpose of tagging mouse embryos. oup.com

Several factors influence the efficiency of biomolecule immobilization and the stability of the resulting layer.

Surface Preparation: The formation of a well-ordered and dense self-assembled monolayer of this compound is crucial. Vapor phase deposition has been shown to produce uniform SAMs with a thickness of approximately 1.2 nm. researchgate.netresearchgate.net

Reaction Conditions: The pH of the buffer solution can affect the reaction between the aldehyde and the amine. For instance, the formation of a Schiff base is often favored under slightly acidic to neutral conditions.

Biomolecule Concentration and Purity: The concentration of the biomolecule solution and the removal of aggregates are important for achieving a uniform and active immobilized layer. corning.com

Linker Chemistry: The length of the alkyl chain (C11) in this compound provides flexibility and hydrophobicity, which can enhance the stability of the attached biomolecules compared to shorter-chain analogues.

Research has shown that covalent immobilization strategies using linkers like this compound lead to significantly better retention and activity of biomolecules compared to physical adsorption. mdpi.comresearchgate.net For example, β-Galactosidase immobilized on peptide-modified surfaces, which also involves covalent linkage, retained about 35% of its activity after a week at room temperature, compared to less than 5% for enzymes on amine surfaces. plos.org

Table 1: Comparison of Immobilization Methods

| Immobilization Method | Linker | Biomolecule | Retention/Activity | Reference |

| Covalent Binding | This compound/PEG | HRP and GOX | Higher retention and activity than physical adsorption. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Covalent Binding | Peptide Ligands | β-Galactosidase | ~35% activity retained after 1 week. plos.org | plos.org |

| Physisorption | Amine Surfaces | β-Galactosidase | <5% activity retained after 1 week. plos.org | plos.org |

Non-specific binding of unwanted proteins or other molecules to the surface is a common challenge in biosensor and bio-interface applications.

Mixed Monolayers: One effective strategy is to create mixed self-assembled monolayers. This involves co-assembling this compound with a second, inert molecule that resists protein adsorption. Poly(ethylene glycol) (PEG) is a commonly used "anti-fouling" agent. mdpi.comresearchgate.net The PEG chains create a hydrated layer that sterically hinders the approach of proteins to the surface. researchgate.netwaseda.jp

Surface Passivation: After immobilizing the target biomolecule, any remaining reactive aldehyde groups on the surface can be "capped" or "blocked" by reacting them with a small amine-containing molecule, such as ethanolamine. This prevents these sites from non-specifically binding other proteins during subsequent assay steps.

In a study developing a glucose biosensor, a polyethylene (B3416737) glycol (PEG)/11-triethoxysilylundecanal procedure was used for surface treatment to prevent non-specific binding of enzymes to the PDMS surface and improve immobilization performance. mdpi.comresearchgate.net

Self-Assembly Behavior and Structural Characterization of SAMs

The formation and structure of this compound self-assembled monolayers are critical to their function. The triethoxysilyl groups hydrolyze in the presence of surface moisture to form silanol groups, which then condense with hydroxyl groups on the substrate and with each other to form a cross-linked siloxane network.

The self-assembly of organosilanes on silica (B1680970) surfaces is a complex process influenced by factors such as the presence of water, solvent, temperature, and the nature of the silane itself.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the orientation, packing density, and conformational order of the alkyl chains in the SAM. These models can help predict how changes in reaction conditions will affect the final structure of the monolayer.

Density Functional Theory (DFT): DFT calculations can be employed to determine the adsorption energies of the functional groups of this compound on the silica surface, providing insight into the initial stages of SAM formation.

Studies have modeled the self-assembly of similar surfactant molecules on silica, revealing that the interaction between the silane headgroups and the surface, as well as intermolecular interactions, drives the formation of ordered structures. strath.ac.ukstrath.ac.uk

The physical characteristics of the substrate can significantly impact the quality of the resulting SAM.

Surface Roughness: An increase in substrate roughness can lead to a less ordered SAM with more gauche defects (disorder) in the alkyl chains. researchgate.net This can be observed as a shift in the CH2 vibrational peaks in infrared spectroscopy. researchgate.net On very smooth surfaces, the molecules can pack more densely, leading to a more crystalline, "all-trans" conformation.

Impact on Properties: The roughness of the surface and the resulting disorder in the SAM can affect interfacial properties such as wetting (hydrophobicity) and adhesion. researchgate.netnih.gov For some applications, a certain degree of roughness can be beneficial. For example, in the context of embryo tagging, polysilicon barcodes with high surface roughness that were functionalized with this compound showed excellent attachment and retention rates. oup.com

Table 2: Characterization Techniques for this compound SAMs

| Technique | Information Provided | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and confirmation of siloxane bond formation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ellipsometry | Thickness of the SAM. researchgate.net | researchgate.net |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. ub.edu | ub.edu |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Conformational order of the alkyl chains. researchgate.net | researchgate.net |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Spatial distribution of molecular fragments on the surface. |

Advanced Applications of 11 Triethoxysilylundecanal in Scientific Research

Biosensor Development and Diagnostic Platforms

The ability of 11-triethoxysilylundecanal to form stable, self-assembled monolayers on various surfaces makes it an ideal candidate for the fabrication of highly sensitive and specific biosensors. frontiersin.org These analytical devices are crucial for the detection of biological analytes and play a vital role in medical diagnostics, environmental monitoring, and food safety. springerprofessional.de

Photonic Biosensors for Analyte Detection (e.g., Glucose Monitoring)

Photonic biosensors, which detect changes in light properties upon analyte binding, offer a non-invasive and highly sensitive approach to monitoring biological molecules like glucose. nih.govnih.gov The performance of these sensors heavily relies on the effective immobilization of biorecognition elements, such as enzymes, onto the sensor surface. researchgate.net

In the development of in-line photonic biosensors for glucose monitoring, this compound has been employed to functionalize the sensor surface, facilitating the covalent attachment of enzymes like glucose oxidase (GOX) and horseradish peroxidase (HRP). researchgate.netmdpi.com This covalent immobilization strategy has demonstrated superior performance compared to simple physical adsorption, leading to higher enzyme retention and activity. One study showcased a photonic biosensor capable of detecting glucose concentrations up to 10 mM with a high coefficient of determination (R²) of 0.98 and a limit of detection of 0.7 mM. researchgate.net Another design, which utilized covalent binding, could detect glucose concentrations up to 5 mM with an R² of 0.99 and a detection limit of 0.26 mM. researchgate.net

The use of this compound, often in conjunction with polyethylene (B3416737) glycol (PEG), helps to create a stable and biocompatible microenvironment on the sensor chip, preventing non-specific binding and preserving the catalytic activity of the immobilized enzymes. researchgate.netmdpi.com

Research Highlight: Glucose Biosensor Performance

| Parameter | Value | Reference |

|---|---|---|

| Detection Range | Up to 10 mM | researchgate.net |

| R² (Linearity) | 0.98 | researchgate.net |

Immunosensors for Biomarker Detection (e.g., TNF-α)

Immunosensors are a class of biosensors that utilize the highly specific interaction between an antibody and its corresponding antigen to detect biomarkers associated with various diseases. nih.gov Tumor necrosis factor-alpha (TNF-α) is a significant biomarker for inflammatory conditions, including heart failure. alfa-chemistry.commdpi.com

This compound plays a critical role in the fabrication of immunosensors for TNF-α detection. alfa-chemistry.com It is used to functionalize the surface of transducers, such as silicon nitride (Si₃N₄) on an ion-sensitive field-effect transistor (ISFET), creating a platform for the covalent immobilization of anti-TNF-α antibodies. frontiersin.orgalfa-chemistry.com This process involves activating the sensor surface to introduce hydroxyl groups, followed by treatment with this compound to form a self-assembled monolayer with reactive aldehyde groups. alfa-chemistry.com The antibodies are then covalently bonded to this functionalized surface. alfa-chemistry.com

This method allows for the label-free detection of TNF-α, a crucial feature for developing point-of-care diagnostic devices. Research has demonstrated the successful development of such immunosensors, which can detect TNF-α in bodily fluids like saliva, offering a non-invasive approach to disease monitoring. frontiersin.orgalfa-chemistry.com These sensors have shown high sensitivity and specificity, with one study reporting a detection limit of 60 pg/ml for TNF-α in undiluted serum. nih.gov

Key Features of a TNF-α Immunosensor

| Feature | Description | Reference |

|---|---|---|

| Transducer | Ion-Sensitive Field-Effect Transistor (ISFET) with Si₃N₄ | alfa-chemistry.com |

| Linker | This compound | frontiersin.orgalfa-chemistry.com |

| Biorecognition Element | Monoclonal anti-TNF-α antibody | alfa-chemistry.com |

| Detection Method | Label-free | |

| Sample Matrix | Saliva, Serum | alfa-chemistry.comnih.gov |

Ion-Selective Electrodes and Electrochemical Sensing Devices

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution. numberanalytics.comyoutube.com They are widely used in various analytical applications, from environmental monitoring to clinical diagnostics. numberanalytics.com The performance of an ISE is largely determined by the properties of its ion-selective membrane. researchgate.net

In the development of novel ISEs, this compound has been used as a cross-linking agent to create functionalized surfaces. For instance, in a potassium ion sensor, silicon nitride structures were treated with this compound to activate the surface. alfa-chemistry.com This was followed by functionalization with polypyrrole and the application of a polyvinylchloride (PVC) membrane containing a specific ionophore. alfa-chemistry.com This approach demonstrates the versatility of this compound in modifying electrode surfaces to enhance their sensing capabilities.

The use of this compound in the fabrication of electrochemical sensors extends beyond ISEs. Its ability to form stable, covalent bonds with both the electrode material and the biological recognition element is a key advantage in designing robust and reliable electrochemical sensing devices.

Fabrication of Micro/Nano-Scale Biosensing Interfaces

The trend towards miniaturization in biosensor technology has led to the development of micro- and nano-scale sensing platforms, often integrated into lab-on-a-chip systems. researchgate.netnih.gov These devices offer advantages such as rapid analysis, low sample consumption, and portability. mdpi.com The fabrication of these intricate interfaces requires precise control over surface chemistry, a role for which this compound is well-suited. researchgate.net

By forming a self-assembled monolayer, this compound provides a well-defined surface for the subsequent attachment of biomolecules. frontiersin.org This is crucial for creating patterned surfaces and microdomains for selective immobilization, which is essential for developing multiplexed biosensors capable of detecting multiple analytes simultaneously. The ability to create these structured bio-interfaces is fundamental to the advancement of high-throughput screening and personalized medicine.

Enzyme Immobilization Technologies

The immobilization of enzymes onto solid supports is a critical technology in various industrial and research applications, including biocatalysis and biosensor development. frontiersin.org Immobilization can enhance the stability, reusability, and catalytic activity of enzymes. frontiersin.orgmdpi.com

Enhanced Enzyme Retention and Catalytic Activity

This compound has proven to be an effective agent for the covalent immobilization of enzymes, leading to enhanced retention and catalytic performance compared to non-covalent methods like physical adsorption. The long alkyl chain of this compound contributes to the stability of the immobilized enzyme.

In studies involving the co-immobilization of horseradish peroxidase (HRP) and glucose oxidase (GOX) on polydimethylsiloxane (B3030410) (PDMS) surfaces for glucose biosensors, the use of a polyethylene glycol (PEG)/11-triethoxysilylundecanal method resulted in significantly higher enzyme retention and activity. researchgate.net This covalent attachment strategy ensures that the enzymes remain bound to the support even under continuous flow conditions, a critical requirement for in-line biosensors. researchgate.net The enhanced stability and activity of the immobilized enzymes directly translate to improved sensitivity and a longer operational lifetime for the biosensor.

Furthermore, research has explored the use of this compound in automated enzyme immobilization workflows, highlighting its potential for high-throughput applications in proteomics and other areas of biological research. ebi.ac.ukebi.ac.uk

Comparison of Enzyme Immobilization Methods

| Method | Key Feature | Advantage | Reference |

|---|---|---|---|

| Covalent (11-TESU/PEG) | Forms stable covalent bonds | High enzyme retention and activity | researchgate.net |

| Physical Adsorption | Relies on weaker, non-covalent interactions | Simpler and faster procedure | mdpi.com |

Comparison of Immobilization Strategies (e.g., Covalent vs. Adsorption)

The immobilization of enzymes onto solid supports is a critical technique for enhancing their stability, reusability, and applicability in various biotechnological processes. The choice of immobilization strategy significantly impacts the performance of the resulting biocatalyst. This compound is primarily used for covalent attachment, a method that offers distinct advantages over simple physical adsorption.

Covalent Immobilization: This strategy involves the formation of strong, stable chemical bonds between the enzyme and the support material. nih.gov The triethoxysilyl group of TESUD first hydrolyzes to form reactive silanol (B1196071) groups, which then form stable siloxane bonds (Si-O-Si) with hydroxyl groups on inorganic surfaces like silica (B1680970) or glass. thenanoholdings.com Subsequently, the terminal aldehyde group of the anchored TESUD molecule reacts with amine groups on the enzyme's surface (e.g., from lysine (B10760008) residues) to form a covalent Schiff base linkage, which can be further stabilized by reduction. This method ensures high enzyme loading and minimizes leaching, leading to robust and reusable immobilized enzyme systems. mdpi.com

Adsorption: This method relies on weaker, non-covalent interactions such as van der Waals forces, hydrogen bonds, and hydrophobic or ionic interactions to attach the enzyme to the support. nih.govsiirt.edu.tr While simpler to perform, adsorption is often reversible, making the enzyme prone to leaching from the support when conditions like pH, ionic strength, or temperature change. siirt.edu.tr

Research findings indicate that covalent immobilization using this compound is superior to physical adsorption for many applications. For instance, studies have shown that enzymes co-immobilized using a TESUD-based method achieve higher retention and activity compared to those attached via simple adsorption. The instability of methods based on electrostatic interactions, such as those using 3-Aminopropyl)triethoxysilane (APTES), further highlights the robustness of the covalent bonds formed via TESUD, especially under physiological conditions.

| Feature | Covalent Immobilization (via TESUD) | Physical Adsorption |

|---|---|---|

| Binding Force | Strong, stable covalent bonds (Schiff base, siloxane). | Weak, non-covalent forces (van der Waals, ionic, H-bonds). siirt.edu.tr |

| Stability & Leaching | High stability, minimal enzyme leaching. mdpi.com | Prone to enzyme desorption with changes in medium. siirt.edu.tr |

| Enzyme Orientation | Can be specific, potentially preserving the active site. | Random, may lead to denaturation or active site blockage. nih.gov |

| Reusability | High reusability due to strong attachment. mdpi.com | Limited reusability. nih.gov |

| Process Complexity | Multi-step process (surface activation, coupling). | Simple mixing of enzyme and support. |

Automation of Proteomic Workflows Utilizing Immobilized Enzyme Particles

In the field of proteomics, which studies the large-scale set of proteins, sample preparation is often a bottleneck. The digestion of proteins into smaller peptides by enzymes like trypsin is a crucial step for mass spectrometry analysis. Immobilizing these enzymes on particles (Immobilized Enzyme Particles or IEPs) can significantly streamline this process. nih.govresearchgate.net

Recent research highlights the use of this compound (TESU) and other silicon-based coupling agents to create robust IEPs for automated proteomic workflows. ebi.ac.uk In these studies, an automated method was developed for enzyme immobilization and subsequent protein digestion. nih.govresearchgate.net This automation was achieved using a liquid handling robot, which allows for the fabrication of multiple enzyme-coupler combinations simultaneously in a 96-well plate format, significantly reducing manual labor and improving reproducibility. nih.govresearchgate.net

The resulting automated trypsin IEPs were shown to be as effective as traditional in-gel digestion methods but were considerably faster. researchgate.net Furthermore, the methodology was extended to create in-situ immobilized enzyme microreactors (IMERs), where the enzyme is immobilized directly onto the inner walls of a silica capillary. nih.govresearchgate.net These IMERs demonstrated the ability to perform protein digestion in as little as 15 minutes, paving the way for fully automated, high-throughput proteomic analysis integrated with mass spectrometry. nih.gov This advancement not only increases efficiency but also reduces enzyme waste through reuse, making proteomic studies more cost-effective and timely. nih.govresearchgate.net

| Parameter | Research Finding | Reference |

|---|---|---|

| Automation Platform | Agilent Bravo liquid handling robot used for IEP fabrication and digestion. | nih.govresearchgate.netresearchgate.net |

| Coupling Agents | Included this compound (TESU) and 4-triethoxysilylbutyraldehyde (TESB). | researchgate.netebi.ac.uk |

| Immobilization Efficiency | Achieved an efficiency of 51 ± 8% for the developed IEPs. | nih.govresearchgate.net |

| Digestion Time | IMERs enabled protein digestion in as little as 15 minutes. | nih.gov |

| Performance | Automated trypsin IEPs rivaled the performance of classical in-gel digestion methods. | researchgate.net |

Engineering of Composite Materials and Functional Coatings

Interfacial Compatibility Enhancement in Hybrid Materials

Hybrid materials, which combine inorganic components (like silica or glass fibers) with organic polymers, often suffer from poor performance due to weak adhesion at the inorganic-organic interface. thenanoholdings.comresearchgate.net this compound effectively addresses this challenge by acting as a molecular bridge.

The mechanism involves the dual reactivity of the TESUD molecule. The triethoxysilyl end reacts with the hydroxyl-rich surface of the inorganic material to form strong, water-resistant covalent siloxane bonds. thenanoholdings.com The long alkyl chain provides a flexible, hydrophobic spacer, while the terminal aldehyde group is available to react with the organic polymer matrix, forming a durable link between the two phases. This enhanced interfacial adhesion prevents delamination and micro-cracking, leading to a composite material with superior structural integrity. researchgate.net The use of silane (B1218182) coupling agents is a well-established strategy for improving the interfacial compatibility of fillers in a wide range of composites. bohrium.com

Improvement of Mechanical and Thermal Properties of Composites

By strengthening the interface between the reinforcement and the matrix, this compound significantly enhances the bulk properties of composite materials. Effective stress transfer from the polymer matrix to the high-strength inorganic reinforcement is only possible with strong interfacial adhesion. mdpi.com This leads to a marked improvement in mechanical properties such as tensile and flexural strength. bohrium.comnih.gov

Development of Specialized Adhesives and Protective Layers

The ability of this compound to modify surface properties is exploited in the formulation of high-performance adhesives and protective coatings. As an adhesion promoter, it can be added to adhesive formulations or used to pre-treat a substrate to ensure a stronger, more durable bond, particularly between a polymer-based adhesive and an inorganic surface like glass or metal. evonik.comgelest.com

Furthermore, TESUD can be used to form highly ordered, self-assembled monolayers (SAMs) on surfaces. researchgate.net This process involves the vapor or solution deposition of TESUD onto a substrate like silicon oxide, resulting in a dense, covalently attached layer with outward-facing aldehyde groups. researchgate.net These aldehyde-terminated surfaces can serve as protective layers or as platforms for the further attachment of other molecules, for example, in the creation of specialized coatings with tailored functionalities. researchgate.net

Biomedical and Cell Biology Applications

The biocompatibility of silica-based materials combined with the versatile reactivity of this compound has led to its use in various biomedical and cell biology applications, primarily for the functionalization of surfaces. google.com

A key application is in the development of biosensors and bioanalytical devices. By forming a stable, reactive monolayer on a sensor surface (e.g., silicon nitride or gold), TESUD provides anchor points for the covalent immobilization of specific biomolecules like antibodies or enzymes. researchgate.net This precise control over surface chemistry is crucial for creating highly sensitive and specific sensors. For example, TESUD has been used to covalently bond monoclonal antibodies to the surface of an ion-sensitive field-effect transistor (ISFET) for the label-free detection of the cardiac biomarker tumor necrosis factor-alpha (TNF-α). In another application, it was used for the surface functionalization of an Anomalous Hall Effect magnetic sensor for an enzyme-linked immunosorbent assay (ELISA). researchgate.net These technologies are vital for advancing medical diagnostics and fundamental research in cell biology. wustl.eduuconn.edua-star.edu.sg

Controlled Cell Adhesion and Migration Studies on Functionalized Substrates

The ability to control where and how cells attach and move on a surface is critical for studying fundamental biological processes like wound healing, tissue development, and cancer metastasis. pnas.org this compound serves as a key component in the fabrication of such controlled environments. By using techniques like micro-patterning, researchers can utilize this linker to immobilize specific cell adhesion proteins onto a substrate in defined geometries. 4dcell.com

The process involves first treating a substrate, such as a glass slide, with this compound to create a uniform, reactive aldehyde layer. Subsequently, proteins that mediate cell adhesion, like fibronectin or cadherins, can be covalently bonded to the surface via their amine groups, forming stable patterns. 4dcell.com Cells cultured on these substrates will preferentially adhere to the protein-coated regions, allowing for precise control over cell shape, spreading, and multicellular organization. 4dcell.com

Research using such functionalized substrates has provided significant insights into cell behavior. For example, studies on "contact inhibition of locomotion" (CIL), the process where cells stop migrating upon colliding with one another, have utilized biomimetic interfaces. pnas.org By creating a surface that mimics a cell-cell junction with immobilized E-cadherin, researchers can study the "stop signal" that halts migration. pnas.org In experiments comparing cell movement on functionalized versus inert surfaces, the nuclear velocity of cells at an E-cadherin-functionalized boundary was significantly lower (~11 μm⋅h⁻¹) compared to an inert control boundary (~24 μm⋅h⁻¹), demonstrating a clear inhibition of movement. pnas.org This control over cell migration is crucial for developing biomaterials that can better integrate with biological tissues and for understanding the rules that govern tissue self-healing. pnas.org

Biofunctionalization of Micro- and Nanotools for Biological Tagging and Manipulation (e.g., Embryo Zona Pellucida Tagging)

A novel application of this compound is in the biofunctionalization of microtools for tracking and identifying biological samples, most notably in the field of assisted reproduction technologies. nih.govresearchgate.net The compound has been successfully used as a linker to create a direct embryo tagging system to prevent potential mix-ups in fertility clinics. researchgate.netnih.gov

In a key study, researchers developed polysilicon barcodes that could be attached to the zona pellucida (ZP), the outer shell of a mouse embryo. nih.gov The success of this system relied on creating a stable, non-toxic bond between the barcode and the ZP. This was achieved by using this compound (TESUD) to covalently link the lectin protein Wheat Germ Agglutinin (WGA) to the barcode surface. nih.govnih.gov The WGA then binds to specific carbohydrates on the ZP, securely "tagging" the embryo.

The use of TESUD as the linker was found to provide excellent attachment and retention rates. nih.govnih.gov The system proved to be highly effective and, importantly, did not adversely affect embryo development. In fact, a study transferring tagged embryos into surrogate females showed a significantly higher rate of full-term development compared to non-tagged control embryos. nih.govnih.gov The tagging system was also robust enough to withstand cryopreservation, with high identification rates for fresh and frozen-thawed embryos. nih.gov

| Parameter | Tagged Embryos | Control Embryos | Reference |

|---|---|---|---|

| Full-Term Development Rate | 74.3% (78/105) | 57.4% (58/101) | nih.govnih.gov |

| Identification Rate (Fresh) | >96% | N/A | nih.gov |

| Identification Rate (Frozen-Thawed) | >92% | N/A | nih.gov |

| Blastocyst Rate (After Thawing) | 84.5% | 81.3% | nih.gov |

Protein Stabilization through Covalent Surface Attachment

The stability of proteins is a critical factor in many biotechnological applications, from biosensors to diagnostics. Immobilizing proteins on solid supports is a common strategy to enhance their stability and reusability. nih.govresearchgate.net this compound is particularly advantageous for this purpose due to its chemical structure.

Covalent attachment to a surface inherently stabilizes a protein's structure. This stabilization arises, in part, from a thermodynamic principle: the surface restricts the conformational entropy of the protein's unfolded state more than its compact, folded state. nih.gov By preventing the unfolded chain from exploring as many random configurations as it could in solution, the folded state becomes energetically more favorable. Studies have quantified this effect, showing that surface attachment alone can stabilize a protein by as much as 6 kJ·mol⁻¹. nih.gov

Beyond this general effect, the specific structure of this compound provides additional stability compared to linkers with shorter alkyl chains, such as triethoxysilylbutyraldehyde. The long, 11-carbon chain of the undecanal (B90771) linker creates a more hydrophobic and flexible local environment on the substrate surface. This environment is thought to better preserve the native structure of the attached protein, leading to greater stability and retention of function, especially for applications in aqueous solutions.

Advanced Catalyst Support and Immobilization

Immobilizing enzymes and other catalysts on solid supports is a cornerstone of green chemistry and industrial biocatalysis, enabling catalyst reusability, simplifying product purification, and often enhancing stability. researchgate.net this compound is an effective coupling agent for this purpose, facilitating the covalent attachment of catalysts to inorganic supports like silica.

The process involves functionalizing the silica support with this compound, creating a surface rich in aldehyde groups. Enzymes, which are rich in amine groups (e.g., lysine residues), can then be covalently bonded to this surface via Schiff base formation. This covalent linkage is significantly more robust than simple physical adsorption. nih.gov For instance, in the development of a glucose biosensor, co-immobilizing the enzymes horseradish peroxidase (HRP) and glucose oxidase (GOX) on a surface using a polyethylene glycol (PEG)/11-TESU method resulted in higher enzyme retention and activity compared to simple adsorption. researchgate.netnih.gov

Characterization Techniques for 11 Triethoxysilylundecanal and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the presence of specific functional groups and determining the elemental composition of surfaces modified with 11-triethoxysilylundecanal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.orgwiley.com For this compound, IR spectroscopy can confirm the presence of its key chemical features. The aldehyde group (C=O) exhibits a characteristic stretching vibration, while the triethoxysilyl group (-Si(OCH₂CH₃)₃) also has distinct absorption bands.

A typical analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. libretexts.org Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. wiley.com

Key IR absorption bands for this compound are:

Aldehyde C=O Stretch: A strong absorption peak is typically observed in the range of 1720-1740 cm⁻¹. The presence of a moderate band near 2720 cm⁻¹ is also a helpful indicator for an aldehyde.

Si-O-C Stretch: The presence of the triethoxysilyl group is confirmed by a strong band around 1080-1100 cm⁻¹, corresponding to the Si-O-C stretching vibrations. sigmaaldrich.com

C-H Stretch: Aliphatic C-H stretching vibrations from the undecyl chain are observed in the 2850-3000 cm⁻¹ region.

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | 1720 - 1740 |

| C-H Stretch | ~2720 and ~2820 | |

| Triethoxysilyl (Si(OEt)₃) | Si-O-C Stretch | 1080 - 1100 |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850 - 2960 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comphi.com When a surface is modified with this compound, XPS is used to confirm the presence of silicon, oxygen, and carbon on the substrate, providing evidence of a successful coating. researchgate.netresearchgate.net

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. taylorfrancis.com Analysis of the XPS spectra can reveal the relative atomic concentrations of the elements present. For a surface functionalized with this compound, the high-resolution spectra of the Si 2p, C 1s, and O 1s regions are of particular interest.

Si 2p Spectrum: The binding energy of the Si 2p peak can distinguish between elemental silicon (Si) and silicon in an oxidized state, such as in a siloxane (Si-O-Si) or silicate (B1173343) (Si-O-C) network. researchgate.netnih.gov The formation of a self-assembled monolayer (SAM) from this compound on a substrate typically results in Si 2p peaks corresponding to SiO₂ and Si-O-C bonds. researchgate.net

C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the aliphatic alkyl chain (C-C, C-H), the carbon adjacent to the aldehyde (C-CHO), and the ethoxy groups (C-O). caltech.edu

O 1s Spectrum: The O 1s spectrum provides information about the oxygen atoms in the siloxane network (Si-O-Si), the ethoxy groups (Si-O-C), and the aldehyde group (C=O). caltech.edu

The relative atomic percentages of silicon and oxygen can be quantified to confirm the formation of siloxane bonds.

| Element | Orbital | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| Si | 2p | Si-O-C / Si-O-Si | 102 - 104 |

| C | 1s | C-C, C-H | ~285.0 |

| C-O | ~286.5 | ||

| C=O | ~288.0 | ||

| O | 1s | Si-O-Si / Si-O-C | ~532.5 |

| C=O | ~531.5 |

Microscopy and Imaging Techniques

Microscopy techniques provide visual confirmation of the surface modification and offer insights into the morphology and topography of the this compound layer.

Atomic Force Microscopy (AFM) for Surface Morphology and SAM Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. researchgate.netresearchgate.net It is particularly useful for characterizing the surface morphology and roughness of self-assembled monolayers (SAMs) formed from organosilanes like this compound. researchgate.netresearchgate.net

AFM can be used to assess the uniformity and packing density of the SAM. researchgate.net For instance, a well-ordered SAM will typically exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness. mpg.de In contrast, incomplete or poorly formed monolayers may show aggregates or pinholes. researchgate.net AFM can also be used to measure the thickness of the monolayer, which for a well-formed this compound SAM is expected to be in the nanometer range. researchgate.netresearchgate.net Furthermore, AFM can be operated in different modes to probe not just topography but also mechanical properties like adhesion and friction at the nanoscale. nih.gov

Scanning Electron Microscopy (SEM) for Surface Topography

For surfaces modified with this compound, SEM can be used to visualize the surface topography and identify any large-scale defects, cracks, or delamination of the coating. researchgate.netpcronline.com The appearance of the surface in SEM images can indicate the quality of the silanization process. A uniform and smooth surface suggests a successful and homogeneous coating, whereas a rough or uneven surface may indicate issues with the deposition process. cnrs.frresearchgate.net

Fluorescence Microscopy for Biological Interfacial Studies

Fluorescence microscopy is a vital tool in cell biology that allows for the visualization of specific molecules or structures within a sample. nih.govabcam.comchemetrix.co.za In the context of this compound, its aldehyde-terminated surface provides a reactive handle for the covalent immobilization of fluorescently labeled biomolecules, such as proteins or DNA. researchgate.netrsc.org

The process typically involves reacting the aldehyde groups on the functionalized surface with primary amines on the biomolecule of interest, which has been previously tagged with a fluorophore. thermofisher.com Subsequent imaging with a fluorescence microscope allows for the visualization of the immobilized biomolecules. This approach is widely used in the development of biosensors, microarrays, and for studying cell-surface interactions. mdpi.comazolifesciences.com The intensity and distribution of the fluorescence signal can provide quantitative information about the density and spatial arrangement of the immobilized biomolecules on the surface. nih.gov

| Compound Name |

|---|

| This compound |

| Silicon |

| Oxygen |

| Carbon |

| 11-ferrocenylundecanethiol |

| 1-octanethiol |

| DNA |

| Proteins |

Electrochemical and Wetting Characterization

The unique bifunctional nature of this compound allows for its application in surface modification, which can be meticulously analyzed using electrochemical and wetting characterization techniques. These methods provide critical insights into the performance of sensors and the surface properties of materials functionalized with this compound.

Electrochemical Impedance Spectroscopy (EIS) for Sensor Performance